molecular formula C30H24FNO B4713402 5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H-BENZO[A]PHENANTHRIDINE

5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H-BENZO[A]PHENANTHRIDINE

Cat. No.: B4713402
M. Wt: 433.5 g/mol
InChI Key: PWQBSYVECMZYJN-UHFFFAOYSA-N
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Description

5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H-BENZO[A]PHENANTHRIDINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[a]phenanthridine core, which is a polycyclic aromatic hydrocarbon, substituted with a 4-[(2-fluorophenyl)methoxy]phenyl group. The presence of the fluorine atom and the methoxy group contributes to its distinct chemical behavior and potential biological activities.

Preparation Methods

The synthesis of 5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H-BENZO[A]PHENANTHRIDINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[a]phenanthridine core, followed by the introduction of the 4-[(2-fluorophenyl)methoxy]phenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis.

Chemical Reactions Analysis

5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H-BENZO[A]PHENANTHRIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents onto the phenyl rings, using boronic acids and palladium catalysts.

Scientific Research Applications

5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H-BENZO[A]PHENANTHRIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H-BENZO[A]PHENANTHRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar compounds to 5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H-BENZO[A]PHENANTHRIDINE include other benzo[a]phenanthridine derivatives and fluorinated aromatic compounds. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical behavior and biological activities. The presence of the 4-[(2-fluorophenyl)methoxy]phenyl group in this compound makes it unique, as it combines the properties of both fluorinated and methoxy-substituted aromatic compounds.

Properties

IUPAC Name

5-[4-[(2-fluorophenyl)methoxy]phenyl]-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24FNO/c31-27-12-6-2-8-22(27)19-33-23-16-13-21(14-17-23)30-26-11-5-4-10-25(26)29-24-9-3-1-7-20(24)15-18-28(29)32-30/h1-3,6-9,12-18H,4-5,10-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQBSYVECMZYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=C(C=C5)OCC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H-BENZO[A]PHENANTHRIDINE
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5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H-BENZO[A]PHENANTHRIDINE
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5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H-BENZO[A]PHENANTHRIDINE
Reactant of Route 4
5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H-BENZO[A]PHENANTHRIDINE
Reactant of Route 5
5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H-BENZO[A]PHENANTHRIDINE
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5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H-BENZO[A]PHENANTHRIDINE

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